(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
Description
“(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione” (CAS: 1021207-97-5) is a thiocarbonyl-containing compound featuring a piperazine core substituted with a 3-bromophenyl group and a 3,4,5-trimethoxyphenylcarbonothioyl moiety. Its molecular formula is C₂₁H₂₃BrN₂O₃S₂, with a molecular weight of 495.5 g/mol . The structural complexity arises from the dual thione (C=S) groups, which may confer unique electronic and steric properties. The SMILES notation (COc1cc(C(=S)N2CCN(C(=S)c3cccc(Br)c3)CC2)cc(OC)c1OC) highlights the presence of methoxy, bromophenyl, and piperazine-thione linkages.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3S2/c1-25-17-12-15(13-18(26-2)19(17)27-3)21(29)24-9-7-23(8-10-24)20(28)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDLGCQLWWHYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. The bromophenyl group is introduced through a bromination reaction, while the trimethoxyphenyl group is added via a carbonothioyl coupling reaction. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: : The trimethoxyphenyl group can be reduced to form hydroxylated derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Bromophenol derivatives
Reduction: : Hydroxylated trimethoxyphenyl derivatives
Substitution: : Piperazine derivatives with various substituents
Scientific Research Applications
Overview
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. The compound's unique structure, featuring a fluorobenzothiazole moiety and a pyrazole ring, suggests diverse biological activities.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various cancers and inflammatory diseases. The presence of the fluorobenzothiazole and pyrazole components enhances its interaction with biological targets, potentially leading to improved efficacy.
Case Studies
- Anticancer Activity : Research has shown that compounds similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications in the benzamide structure can lead to enhanced apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
Table 1: Biological Activities of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Synthesis and Structural Analysis
The synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Structural studies using X-ray crystallography have confirmed the compound's three-dimensional arrangement, which is crucial for understanding its interaction with biological targets .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
Thione vs. Amide Groups : Unlike the amide-containing N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide , the target compound’s dual thione groups may enhance metal-binding affinity and alter pharmacokinetic properties.
Piperazine vs. Triazole Core : Piperazine derivatives (target compound and ) exhibit conformational flexibility, whereas triazole-containing analogs offer rigidity, influencing receptor binding kinetics.
Key Observations :
Synthetic Complexity : The target compound’s synthesis likely requires multi-step thiocarbonylation, contrasting with the straightforward amide formation in .
Crystallinity : Hydrogen bonding in enhances stability, whereas the target compound’s thione groups may promote hydrophobic interactions.
Biological Activity
The compound (3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.78 g/mol. The structure includes a bromophenyl group, a piperazine moiety, and a trimethoxyphenylcarbonothioyl group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The initial step often includes the reaction of piperazine with appropriate halogenated phenyl compounds.
- Thioamide Formation : The subsequent reaction with carbonothioic acid derivatives leads to the formation of thioamide structures.
- Final Modifications : Additional steps may involve methylation or other modifications to enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that compounds containing piperazine and thioamide groups can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
- Case Study : A study focusing on thiosemicarbazones highlighted their ability to chelate metal ions, which is crucial in disrupting cancer cell metabolism. These compounds demonstrated cytotoxicity against human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action : Similar compounds have been observed to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial cell death .
- Research Findings : In a comparative study, derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating broad-spectrum antimicrobial properties .
Data Table: Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing (3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions , such as:
- Step 1 : Reacting 3-bromophenyl derivatives with piperazine precursors under nucleophilic substitution conditions (e.g., using DMF as a solvent at 80–100°C).
- Step 2 : Introducing the 3,4,5-trimethoxyphenylcarbonothioyl group via thiocarbonylation using thiophosgene or Lawesson’s reagent in anhydrous THF .
- Optimization : Yield improvements (≥70%) require strict temperature control, inert atmospheres (N₂/Ar), and stoichiometric excess of reactive intermediates (e.g., 1.2–1.5 equiv. of thiocarbonylating agents). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the bromophenyl and trimethoxyphenyl groups.
- FT-IR : Confirm the C=S stretch (1050–1250 cm⁻¹) and methoxy C-O vibrations (≈2830 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. Retention indices (Kovats) aid in identifying homologs .
- Single-crystal XRD : Refinement via SHELX (e.g., SHELXL-2018) resolves bond-length discrepancies (e.g., C-S vs. C-O) and validates stereochemistry .
Advanced: How can molecular docking (e.g., AutoDock4) predict this compound’s interaction with biological targets like kinase enzymes?
Methodological Answer:
- Receptor Preparation : Extract target structures (e.g., PDB ID 3QZZ) and assign polar hydrogens/Gasteiger charges.
- Ligand Setup : Generate 3D conformers of the compound using Open Babel, optimizing the thiocarbonyl and bromophenyl groups for torsional flexibility.
- Docking Parameters : Use Lamarckian GA (25 runs, 2.5 million evaluations) with a 0.375 Å grid spacing. Cross-validate with FlexX or Glide to assess pose reproducibility .
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., staurosporine) and analyze hydrogen bonds/π-π stacking interactions using PyMOL .
Advanced: How to resolve contradictions in crystallographic data (e.g., bond-length anomalies) for this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption errors from bromine atoms.
- Refinement in SHELX : Apply TWIN/BASF commands for twinned crystals. Use restraints for disordered methoxy groups (ADPs < 0.05 Ų).
- Validation Tools : Check with PLATON for missed symmetry (e.g., pseudo-merohedral twinning) and CheckCIF for bond-length outliers (e.g., C-S vs. expected 1.68 Å) .
Advanced: How to design SAR studies comparing derivatives with modified substituents (e.g., bromine vs. fluorine)?
Methodological Answer:
- Library Design : Synthesize analogs with halogens (Br→F/Cl), methoxy→ethoxy, or thiocarbonyl→carbonyl groups.
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀) and bacterial models (e.g., S. aureus MIC).
- Data Analysis : Use ANOVA/Tukey’s test to compare activity trends. For example, bromine enhances hydrophobic interactions (≈2-fold potency vs. fluorine), while thiocarbonyl improves membrane permeability .
- Computational Support : Perform QSAR with MOE or Schrödinger to correlate logP/polar surface area with activity .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., purification of thiocarbonyl intermediates)?
Methodological Answer:
- Continuous Flow Reactors : Reduce side reactions (e.g., oxidation of C=S) by maintaining short residence times (≈5 min) and low temperatures (0–5°C).
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity (>98%) thiocarbonyl intermediates. Monitor via TLC (Rf = 0.4, hexane/EtOAc 3:1).
- Automated Flash Chromatography : Employ Biotage Isolera systems with SNAP KP-Sil 25g cartridges for rapid isolation .
Advanced: How to address discrepancies between in vitro and in vivo bioactivity data for this compound?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human S9 fractions) to identify rapid degradation (e.g., demethylation of methoxy groups).
- Formulation Adjustments : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability.
- PK/PD Modeling : Fit in vitro IC₅₀ and in vivo tumor growth inhibition data to a two-compartment model (e.g., Phoenix WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
